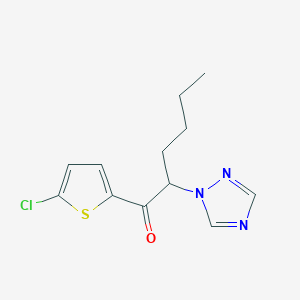
Silicic acid (H4SiO4), tetrakis(1,1-dimethylpentyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silicic acid (H4SiO4), tetrakis(1,1-dimethylpentyl) ester is a chemical compound with the molecular formula C16H36O4Si It is an ester derivative of silicic acid, where the hydrogen atoms are replaced by 1,1-dimethylpentyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of silicic acid (H4SiO4), tetrakis(1,1-dimethylpentyl) ester typically involves the esterification of silicic acid with 1,1-dimethylpentanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under controlled temperature and pressure conditions. The reaction can be represented as follows:
H4SiO4+4C7H16O→C16H36O4Si+4H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reactants and advanced purification techniques is essential to obtain the desired product with high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Silicic acid (H4SiO4), tetrakis(1,1-dimethylpentyl) ester can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water or aqueous acids, leading to the formation of silicic acid and 1,1-dimethylpentanol.
Oxidation: The organic groups attached to the silicon atom can be oxidized under specific conditions, potentially leading to the formation of silicon dioxide and other oxidation products.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acids (e.g., hydrochloric acid) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as alcohols, amines, or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: Silicic acid and 1,1-dimethylpentanol.
Oxidation: Silicon dioxide and oxidation products of the organic groups.
Substitution: New ester derivatives with different functional groups.
Applications De Recherche Scientifique
Silicic acid (H4SiO4), tetrakis(1,1-dimethylpentyl) ester has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of silicon-based materials and as a reagent in organic synthesis.
Biology: Investigated for its potential role in biomineralization processes and as a component in bioactive materials.
Medicine: Explored for its potential use in drug delivery systems and as a component in medical implants.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of silicic acid (H4SiO4), tetrakis(1,1-dimethylpentyl) ester involves its interaction with various molecular targets and pathways. The ester bonds can be hydrolyzed to release silicic acid, which can then participate in further chemical reactions. The organic groups attached to the silicon atom can also interact with biological molecules, potentially influencing cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Silicic acid (H4SiO4), tetrakis(1-methylethyl) ester: Similar ester derivative with isopropyl groups instead of 1,1-dimethylpentyl groups.
Tetraethyl silicate: Another ester derivative of silicic acid with ethyl groups.
Uniqueness
Silicic acid (H4SiO4), tetrakis(1,1-dimethylpentyl) ester is unique due to the presence of 1,1-dimethylpentyl groups, which impart distinct chemical properties and potential applications compared to other ester derivatives of silicic acid. The larger and more branched organic groups can influence the compound’s reactivity, solubility, and interactions with other molecules.
Propriétés
Numéro CAS |
63449-47-8 |
|---|---|
Formule moléculaire |
C28H60O4Si |
Poids moléculaire |
488.9 g/mol |
Nom IUPAC |
tetrakis(2-methylhexan-2-yl) silicate |
InChI |
InChI=1S/C28H60O4Si/c1-13-17-21-25(5,6)29-33(30-26(7,8)22-18-14-2,31-27(9,10)23-19-15-3)32-28(11,12)24-20-16-4/h13-24H2,1-12H3 |
Clé InChI |
NLIBZFFYKXCPHD-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C)(C)O[Si](OC(C)(C)CCCC)(OC(C)(C)CCCC)OC(C)(C)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


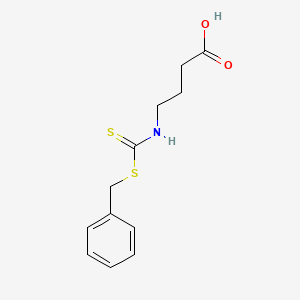
![1-[(Acetyloxy)amino]-4-methoxy-3-methylphenazin-2(10H)-one](/img/structure/B14508318.png)
![[(1,3-Benzothiazol-3(2H)-yl)sulfanyl]methyl thiocyanate](/img/structure/B14508324.png)
![N-Methyl-2-[(methylcarbamoyl)imino]-1,3-thiazolidine-3-carboxamide](/img/structure/B14508325.png)

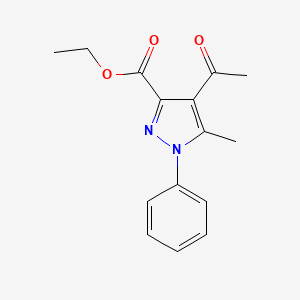
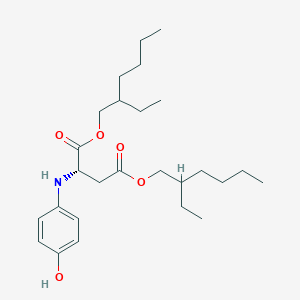
![1-(4-Methyl-3-nitrobenzene-1-sulfonyl)-1-oxo-2-[(propan-2-yl)oxy]-1lambda~5~-diazene](/img/structure/B14508362.png)

![N,N'-bis[(2-chlorophenyl)methyl]ethanedithioamide](/img/structure/B14508367.png)
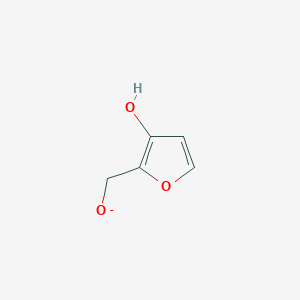
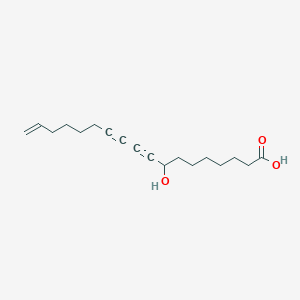
![(NE)-N-[(1E)-1-(5-ethyl-1,2-oxazol-3-yl)-1-hydroxyiminopropan-2-ylidene]hydroxylamine](/img/structure/B14508371.png)
